3-Oxodecanoyl-CoA

Description

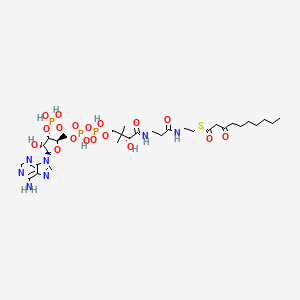

Structure

2D Structure

Properties

Molecular Formula |

C31H52N7O18P3S |

|---|---|

Molecular Weight |

935.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate |

InChI |

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

AZCVXMAPLHSIKY-HSJNEKGZSA-N |

SMILES |

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Role of 3-Oxodecanoyl-CoA in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its metabolism is intricately linked to cellular energy homeostasis and is tightly regulated by a network of enzymes and signaling pathways. This technical guide provides a comprehensive overview of the role of this compound, focusing on its enzymatic conversion, the kinetic properties of the involved enzymes, and the complex regulatory mechanisms that govern its flux through the fatty acid oxidation pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting fatty acid metabolism.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of energy, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. This compound is a key intermediate in the breakdown of ten-carbon fatty acids. Understanding the intricacies of its metabolism is crucial for elucidating the overall regulation of fatty acid oxidation and for identifying potential therapeutic targets for metabolic disorders.

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is the substrate for the final step in the fourth cycle of beta-oxidation of decanoyl-CoA. This step is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which facilitates the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA).[1][2] This reaction yields two products: acetyl-CoA, which can then enter the citric acid cycle to generate ATP, and octanoyl-CoA, which proceeds through further rounds of beta-oxidation.

The beta-oxidation of decanoyl-CoA to octanoyl-CoA, involving this compound, is a four-step process:

-

Dehydrogenation: Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to produce trans-Δ2-decenoyl-CoA and FADH2.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ2-decenoyl-CoA to form L-3-hydroxydecanoyl-CoA.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxydecanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH.

-

Thiolysis: 3-ketoacyl-CoA thiolase cleaves this compound into acetyl-CoA and octanoyl-CoA.[3][4]

This cyclical process continues until the fatty acyl-CoA is completely broken down into acetyl-CoA units.

Enzymology of this compound Metabolism: 3-Ketoacyl-CoA Thiolase

The primary enzyme responsible for the metabolism of this compound is 3-ketoacyl-CoA thiolase. There are multiple isoforms of this enzyme with varying substrate specificities and subcellular localizations.[1] The mitochondrial medium-chain 3-ketoacyl-CoA thiolase is particularly relevant for the breakdown of this compound.

Quantitative Data on 3-Ketoacyl-CoA Thiolase Activity

Precise kinetic parameters for 3-ketoacyl-CoA thiolase with this compound as a substrate are crucial for building accurate metabolic models. While specific data for the C10 substrate is limited in the literature, the enzyme is known to have broad substrate specificity for medium-chain 3-ketoacyl-CoAs.

| Enzyme Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | 2-Methylacetoacetyl-CoA | ~5-10 | Not Reported | |

| Thermus thermophilus 3-ketoacyl-CoA thiolase | Various dicarbonyl-CoAs | Not specified for C10 | Not Reported |

Note: This table highlights the need for further research to determine the specific kinetic constants of mitochondrial 3-ketoacyl-CoA thiolase for this compound.

Regulatory Mechanisms of this compound Flux

The metabolic flux through the beta-oxidation pathway, and consequently the processing of this compound, is tightly regulated at multiple levels to meet the cell's energetic demands. This regulation involves transcriptional control of key enzymes and allosteric modulation by signaling molecules and post-translational modifications.

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes encoding enzymes involved in fatty acid uptake, activation, and beta-oxidation, including 3-ketoacyl-CoA thiolase.

Regulation by cAMP/PKA Signaling

The cyclic AMP (cAMP) signaling pathway, activated by hormones such as glucagon and epinephrine, plays a crucial role in mobilizing energy stores. Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets. In the context of fatty acid metabolism, PKA can phosphorylate and activate hormone-sensitive lipase, leading to the release of fatty acids from adipose tissue. Furthermore, the cAMP/PKA pathway can indirectly stimulate fatty acid oxidation by influencing the expression of key metabolic genes.

Post-Translational Regulation by SIRT3

Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, including fatty acid oxidation. SIRT3 deacetylates and activates several enzymes in the beta-oxidation pathway. By removing acetyl groups from lysine residues on these enzymes, SIRT3 enhances their catalytic activity, thereby increasing the overall flux of fatty acid oxidation. This post-translational modification provides a rapid mechanism to adapt mitochondrial metabolism to changes in cellular energy status.

Experimental Protocols

Isolation of Functional Mitochondria

A reliable method for isolating functional mitochondria is essential for studying fatty acid oxidation in vitro.

Materials:

-

Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Dounce homogenizer.

-

Centrifuge capable of reaching 12,000 x g at 4°C.

Procedure:

-

Mince fresh tissue (e.g., liver) in ice-cold MIB.

-

Homogenize the tissue using a Dounce homogenizer with a loose pestle (5-10 strokes), followed by a tight pestle (5-10 strokes).

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration.

Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the reaction of the newly formed free CoA with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.2 mM DTNB.

-

This compound (substrate).

-

Isolated mitochondria or purified 3-ketoacyl-CoA thiolase.

Procedure:

-

Prepare the reaction mixture by adding Assay Buffer and this compound to a cuvette.

-

Initiate the reaction by adding the mitochondrial extract or purified enzyme.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB2- anion.

-

Calculate the enzyme activity using the molar extinction coefficient of TNB2- (14,150 M⁻¹cm⁻¹).

In Vitro Fatty Acid Beta-Oxidation Assay

This assay measures the overall rate of beta-oxidation by monitoring the reduction of NAD+ to NADH.

Materials:

-

Incubation Buffer: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4.

-

Decanoyl-CoA (substrate).

-

Cofactors: 2 mM ATP, 1 mM NAD+, 0.1 mM Coenzyme A, 2 mM L-carnitine.

-

Isolated mitochondria.

Procedure:

-

Add isolated mitochondria to the Incubation Buffer containing the cofactors.

-

Initiate the reaction by adding decanoyl-CoA.

-

Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

-

The rate of NADH production is indicative of the rate of beta-oxidation.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of acyl-CoA species.

Materials:

-

Internal standard (e.g., [U-13C]-labeled acyl-CoA).

-

Acetonitrile, methanol, and water for extraction and chromatography.

-

LC-MS/MS system.

Procedure:

-

Quench metabolism and extract acyl-CoAs from mitochondrial preparations using a cold solvent mixture (e.g., acetonitrile/methanol/water).

-

Add a known amount of internal standard to the sample.

-

Separate the acyl-CoAs using reverse-phase liquid chromatography.

-

Detect and quantify the acyl-CoAs using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the sample.

Conclusion

This compound is a critical intermediate in the beta-oxidation of medium-chain fatty acids. Its metabolism is tightly controlled by the activity of 3-ketoacyl-CoA thiolase and is integrated into the broader regulatory network of cellular energy metabolism through the actions of PPARα, cAMP/PKA signaling, and SIRT3. The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the nuances of this compound metabolism and its role in health and disease. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies for metabolic disorders. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved and the precise physiological concentrations of this key metabolic intermediate.

References

- 1. Thiolase - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 3-Oxodecanoyl-CoA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxodecanoyl-coenzyme A (3-Oxodecanoyl-CoA) is a crucial, short-lived metabolic intermediate in the catabolism of fatty acids.[1] As a thioester of coenzyme A with 3-oxodecanoic acid, it represents a key step in the beta-oxidation pathway, the primary mechanism by which cells generate energy from lipids.[2][3] This molecule is found at the crossroads of fatty acid degradation, where a 10-carbon fatty acyl chain is prepared for the cleavage that releases a two-carbon unit in the form of acetyl-CoA.[3][4] Understanding the precise role and regulation of this compound is fundamental to the study of cellular energy homeostasis, metabolic disorders, and the development of therapeutic agents targeting lipid metabolism. This guide provides an in-depth examination of its function, the enzymatic processes it undergoes, and the broader context of its role in cellular bioenergetics.

Core Biological Function: An Intermediate in Mitochondrial Beta-Oxidation

The principal biological function of this compound is to serve as the substrate for the final enzymatic reaction in a single cycle of mitochondrial fatty acid beta-oxidation. This metabolic pathway systematically shortens fatty acyl chains to produce acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and significant ATP production.

The breakdown of decanoyl-CoA (a 10-carbon fatty acyl-CoA) occurs within the mitochondrial matrix. Its precursor, decanoic acid, is activated to decanoyl-CoA in the cytoplasm by acyl-CoA synthases. Because it is a medium-chain acyl-CoA, it is transported across the mitochondrial membranes. This process is facilitated by the carnitine shuttle system. Carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane converts decanoyl-CoA to decanoylcarnitine, which is then transported into the matrix and converted back to decanoyl-CoA by CPT2.

Once inside the mitochondrion, decanoyl-CoA undergoes two enzymatic steps before this compound is formed. The cycle that involves this compound consists of four key reactions:

-

Dehydrogenation: Decanoyl-CoA is first oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming (S)-3-Hydroxydecanoyl-CoA.

-

Oxidation: (S)-3-Hydroxydecanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase. This reaction uses NAD+ as an electron acceptor to form This compound and NADH. This step is critical as it creates the keto group at the beta-carbon position.

-

Thiolytic Cleavage: Finally, this compound serves as the substrate for beta-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase). The enzyme catalyzes the cleavage of the bond between the alpha and beta carbons, utilizing a molecule of free coenzyme A. This reaction yields two products: a molecule of acetyl-CoA (C2) and a shortened octanoyl-CoA (C8).

The resulting octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation. This process repeats until the entire fatty acid chain is converted into acetyl-CoA molecules.

Data Presentation: Enzymes and Reactions

While specific quantitative kinetic data for this compound with human enzymes are sparse in publicly accessible literature, the key enzymatic steps are well-characterized. The following table summarizes the enzymes directly involved in the formation and degradation of this intermediate.

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cellular Location |

| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | (S)-3-Hydroxydecanoyl-CoA, NAD+ | This compound , NADH, H+ | Mitochondrial Matrix |

| Beta-ketoacyl-CoA thiolase (Acetyl-CoA C-acyltransferase) | 2.3.1.16 | This compound , Coenzyme A | Octanoyl-CoA, Acetyl-CoA | Mitochondrial Matrix |

Experimental Protocols: Studying Beta-Oxidation Intermediates

Detailed protocols for analyzing this compound are highly specific to the experimental setup. However, a generalized workflow for identifying and quantifying intermediates of fatty acid oxidation can be described. This approach is based on classical biochemical methods used to elucidate metabolic pathways.

Principle: The core principle involves incubating a labeled fatty acid substrate with a biologically active preparation (e.g., isolated mitochondria) and then stopping the reaction to trap and identify the resulting intermediates.

Generalized Workflow:

-

Preparation of Biological Material: Isolate mitochondria from a relevant tissue source (e.g., rat liver) through differential centrifugation to obtain a fraction rich in beta-oxidation enzymes.

-

Substrate Preparation: Use a radiolabeled or stable-isotope-labeled decanoic acid (e.g., [1-¹⁴C]decanoic acid) as the starting substrate.

-

Incubation: Add the labeled substrate to a reaction buffer containing the isolated mitochondria, supplemented with necessary cofactors such as NAD+, Coenzyme A, and ATP.

-

Reaction Quenching and Intermediate Trapping: After a set incubation time, terminate the enzymatic reactions. This can be achieved by adding a quenching agent like perchloric acid. To specifically analyze acyl-CoA intermediates, they can be derivatized. For instance, adding neutral hydroxylamine can convert acyl-CoAs to their corresponding hydroxamate derivatives, which are more stable and easier to separate.

-

Separation and Detection: Separate the trapped intermediates using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Quantification: If using radiolabels, quantify the amount of each intermediate (including the 3-oxodecanoyl derivative) by scintillation counting of the separated fractions. If using stable isotopes, analysis is performed via mass spectrometry.

Regulation and Broader Implications

The flux through the beta-oxidation pathway, and thus the processing of this compound, is tightly regulated. The overall rate is controlled by substrate availability and the energy state of the cell. High ratios of NADH/NAD+ and Acetyl-CoA/CoA, indicative of a high energy state, can allosterically inhibit the dehydrogenase and thiolase enzymes, respectively.

For drug development professionals, the enzymes that process this compound are potential targets. For example, dysfunction in medium-chain acyl-CoA dehydrogenase (MCAD) is a common inborn error of metabolism. While this enzyme acts upstream of this compound, understanding the kinetics of the entire pathway is essential for developing therapies that could modulate fatty acid oxidation in diseases ranging from metabolic syndrome to certain cancers.

Conclusion

This compound occupies a precise and indispensable position within the intricate machinery of cellular energy production. As the final intermediate in a turn of the beta-oxidation spiral, it is the direct precursor to the release of acetyl-CoA from a 10-carbon fatty acid. Its formation and subsequent cleavage are catalyzed by a highly efficient enzymatic cascade within the mitochondrial matrix. While a transient species, its role is fundamental, and the enzymes that govern its metabolism represent important points of regulation and potential therapeutic intervention in human metabolic health and disease.

References

3-Oxodecanoyl-CoA and Mitochondrial Beta-Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-Oxodecanoyl-CoA in mitochondrial beta-oxidation. It delves into the core biochemical reactions, the enzymes involved with a focus on their kinetic properties, and the regulatory mechanisms governing this critical metabolic pathway. Detailed experimental protocols for the analysis of acyl-CoAs and the measurement of key enzyme activities are presented. Furthermore, this guide explores the concept of substrate channeling within the mitochondrial trifunctional protein and its implications for the processing of medium-chain fatty acids. Visual representations of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic diseases and mitochondrial function.

Introduction to Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, playing a crucial role in energy homeostasis, particularly during periods of fasting or prolonged exercise. This process systematically shortens fatty acyl-CoA molecules in a four-step cycle, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA produced enters the citric acid cycle for further oxidation and ATP production, while NADH and FADH2 donate electrons to the electron transport chain.

The beta-oxidation of a saturated fatty acid, such as decanoic acid (a C10 fatty acid), involves a sequence of enzymatic reactions that lead to the formation of key intermediates, one of which is this compound. This guide will focus on the generation, processing, and significance of this specific intermediate in the context of medium-chain fatty acid metabolism.

The Beta-Oxidation of Decanoyl-CoA: A Step-by-Step Breakdown

The entry of decanoyl-CoA into the mitochondrial matrix is a prerequisite for its oxidation. Once inside, it undergoes a cyclic series of four enzymatic reactions:

-

Dehydrogenation: The first step is catalyzed by a medium-chain acyl-CoA dehydrogenase (MCAD), which introduces a double bond between the α and β carbons of decanoyl-CoA, forming trans-Δ²-enoyl-CoA (trans-2-decenoyl-CoA) and reducing FAD to FADH₂.

-

Hydration: Next, enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-decenoyl-CoA, resulting in the formation of L-3-hydroxydecanoyl-CoA.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) then oxidizes the hydroxyl group of L-3-hydroxydecanoyl-CoA to a keto group, producing This compound and reducing NAD+ to NADH.

-

Thiolysis: The final step is the cleavage of this compound by 3-ketoacyl-CoA thiolase. This reaction involves the attack of a free coenzyme A molecule on the β-keto group, releasing a two-carbon unit as acetyl-CoA and a shortened acyl-CoA, which in this case is octanoyl-CoA. Octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

// Invisible nodes for FAD/FADH2 and NAD+/NADH fad_in [shape=plaintext, label="FAD"]; fadh2_out [shape=plaintext, label="FADH2"]; h2o_in [shape=plaintext, label="H₂O"]; nad_in [shape=plaintext, label="NAD+"]; nadh_out [shape=plaintext, label="NADH + H+"]; coa_in [shape=plaintext, label="CoA-SH"];

// Edges for the main pathway Decanoyl_CoA -> trans_2_Decenoyl_CoA [label=" Acyl-CoA\n Dehydrogenase (MCAD)"]; trans_2_Decenoyl_CoA -> L_3_Hydroxydecanoyl_CoA [label=" Enoyl-CoA\n Hydratase"]; L_3_Hydroxydecanoyl_CoA -> Oxodecanoyl_CoA [label=" 3-Hydroxyacyl-CoA\n Dehydrogenase"]; Oxodecanoyl_CoA -> Octanoyl_CoA [label=" 3-Ketoacyl-CoA\n Thiolase"]; Oxodecanoyl_CoA -> Acetyl_CoA [style=dashed];

// Edges for cofactors fad_in -> Decanoyl_CoA [style=invis]; trans_2_Decenoyl_CoA -> fadh2_out [style=invis]; {rank=same; Decanoyl_CoA; fad_in; fadh2_out} fad_in -> trans_2_Decenoyl_CoA [label="", arrowhead=none, style=dashed]; fad_in [pos="1.5,1.7!"]; fadh2_out [pos="1.5,1.3!"];

h2o_in -> trans_2_Decenoyl_CoA [style=invis]; {rank=same; trans_2_Decenoyl_CoA; h2o_in} h2o_in -> L_3_Hydroxydecanoyl_CoA [label="", arrowhead=none, style=dashed]; h2o_in [pos="3.5,1.7!"];

nad_in -> L_3_Hydroxydecanoyl_CoA [style=invis]; Oxodecanoyl_CoA -> nadh_out [style=invis]; {rank=same; L_3_Hydroxydecanoyl_CoA; nad_in; nadh_out} nad_in -> Oxodecanoyl_CoA [label="", arrowhead=none, style=dashed]; nad_in [pos="5.5,1.7!"]; nadh_out [pos="5.5,1.3!"];

coa_in -> Oxodecanoyl_CoA [style=invis]; {rank=same; Oxodecanoyl_CoA; coa_in} coa_in -> Octanoyl_CoA [label="", arrowhead=none, style=dashed]; coa_in [pos="7,1.7!"]; }

Figure 1: The mitochondrial beta-oxidation pathway of decanoyl-CoA.

Key Enzymes in the Metabolism of this compound

The efficient processing of this compound is dependent on a suite of enzymes with specificities for medium-chain acyl-CoAs. For fatty acids with chain lengths of 12 carbons or more, the last three steps of beta-oxidation are catalyzed by the mitochondrial trifunctional protein (MTP), a hetero-octameric complex associated with the inner mitochondrial membrane. For shorter chain lengths, including the C10 intermediates, these reactions are catalyzed by distinct, soluble enzymes in the mitochondrial matrix.[1][2]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD is a homotetrameric flavoprotein that exhibits broad substrate specificity for acyl-CoAs with chain lengths from C4 to C12, with optimal activity for C8 (octanoyl-CoA).

Enoyl-CoA Hydratase (Crotonase)

This enzyme catalyzes the hydration of a wide range of trans-2-enoyl-CoA esters.

Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD)

M/SCHAD is responsible for the oxidation of L-3-hydroxyacyl-CoAs with medium to short chain lengths. A study on recombinant human mitochondrial trifunctional protein (TFP) demonstrated that the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) component has a relative activity of 40% with 3-ketodecanoyl-CoA (C10) compared to its preferred C16 substrate.

Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT/ACAA2)

MCKAT, also known as ACAA2, is a key enzyme that catalyzes the final thiolytic cleavage of 3-oxoacyl-CoAs.[1] This enzyme has a broad substrate specificity for medium- to long-chain unbranched 3-oxoacyl-CoAs.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the enzymes involved in decanoyl-CoA beta-oxidation are crucial for understanding the flux through this pathway. While specific kinetic data for every enzyme with C10 substrates are not always available, the following table summarizes known values for human mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) with various substrates.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source |

| 3-Ketoacyl-CoA Thiolase (ACAA2) | Acetoacetyl-CoA | 9.2 | 14.8 (degradation) | |

| Acetyl-CoA | 250 | 1.4 (synthesis) | ||

| Octanoyl-CoA | 35 | Not Reported |

Substrate Channeling in the Mitochondrial Trifunctional Protein (MTP)

For long-chain fatty acids, the mitochondrial trifunctional protein (MTP) facilitates the efficient transfer of intermediates between the active sites of its three constituent enzymes: enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. This process, known as substrate channeling, prevents the release of intermediates into the mitochondrial matrix, thereby increasing the local concentration of substrates and enhancing the overall efficiency of beta-oxidation. Evidence for substrate channeling comes from studies showing that in normal mitochondria, intermediates of long-chain fatty acid oxidation do not accumulate, whereas they do in cases of MTP deficiency.

While MTP has higher specificity for longer chain lengths, there is evidence suggesting that it can also process medium-chain acyl-CoAs. The extent to which this compound is channeled within an MTP-like complex versus being processed by soluble matrix enzymes is an area of ongoing research.

Figure 2: Substrate channeling within the mitochondrial trifunctional protein.

Experimental Protocols

Extraction and Quantification of Acyl-CoAs from Mitochondria using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of acyl-CoA species from isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

-

Internal standards (e.g., ¹³C-labeled acyl-CoAs)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: Resuspend isolated mitochondria in a suitable buffer. Add a known amount of internal standard.

-

Extraction: Precipitate proteins and extract acyl-CoAs by adding a cold extraction solvent (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v). Vortex and incubate on ice.

-

Centrifugation: Centrifuge at high speed to pellet the protein precipitate.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

-

Chromatography: Separate the acyl-CoAs using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% NH₄OH) and mobile phase B (e.g., ACN with 0.1% NH₄OH).

-

Mass Spectrometry: Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Figure 3: Workflow for the extraction and quantification of acyl-CoAs.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle:

The reaction follows the decrease in absorbance of the Mg²⁺-complexed enolate form of the 3-ketoacyl-CoA substrate at 303 nm.

Materials:

-

Purified 3-ketoacyl-CoA thiolase

-

This compound (substrate)

-

Coenzyme A (CoA)

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, and this compound.

-

Baseline Reading: Equilibrate the mixture at the desired temperature (e.g., 37°C) and measure the initial absorbance at 303 nm.

-

Initiate Reaction: Add CoA to the cuvette to start the reaction.

-

Monitor Absorbance: Record the decrease in absorbance at 303 nm over time.

-

Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance curve. The enzyme activity can be calculated using the molar extinction coefficient of the Mg²⁺-enolate complex of this compound.

Regulation of Medium-Chain Fatty Acid Beta-Oxidation

The flux through the beta-oxidation pathway is tightly regulated to meet the energy demands of the cell. Key regulatory mechanisms include:

-

Substrate Availability: The concentration of fatty acids and cofactors such as NAD+, FAD, and CoA directly influences the rate of beta-oxidation.

-

Transcriptional Regulation: The expression of beta-oxidation enzymes is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs).

-

Feedback Inhibition: The accumulation of products, such as acetyl-CoA and NADH, can inhibit the activity of beta-oxidation enzymes. For example, a high NADH/NAD+ ratio can inhibit L-3-hydroxyacyl-CoA dehydrogenase.

Implications for Drug Development

Mitochondrial beta-oxidation is a target for drug development in various metabolic diseases. For instance, enhancing fatty acid oxidation is a potential therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD) and some forms of cardiomyopathy. Conversely, inhibiting beta-oxidation can be beneficial in certain cancers that rely on this pathway for energy production. A thorough understanding of the role and regulation of key intermediates like this compound is essential for the rational design of drugs that modulate this pathway.

Conclusion

This compound is a critical intermediate in the mitochondrial beta-oxidation of decanoic acid. Its formation and subsequent cleavage are catalyzed by a set of enzymes with specificity for medium-chain acyl-CoAs. The efficiency of this process is enhanced by substrate channeling, particularly for longer-chain fatty acids processed by the mitochondrial trifunctional protein. The quantitative analysis of acyl-CoAs and the determination of enzyme kinetics are essential for elucidating the regulation and dysregulation of this vital metabolic pathway. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and target mitochondrial fatty acid metabolism.

References

An In-depth Technical Guide to the Metabolic Pathway of 3-Oxodecanoyl-CoA and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway involving 3-Oxodecanoyl-CoA, a key intermediate in fatty acid beta-oxidation. This document details the core metabolic steps, presents methodologies for quantitative analysis, outlines experimental protocols for the study of its intermediates, and provides visual representations of the key pathways and workflows.

The this compound Metabolic Pathway: A Core Component of Fatty Acid Beta-Oxidation

This compound is a crucial intermediate in the mitochondrial beta-oxidation of decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA. This metabolic pathway is a fundamental process for energy production from fatty acids, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. The breakdown of decanoyl-CoA into acetyl-CoA units occurs through a cyclical four-step process.

The intermediates in the beta-oxidation of decanoyl-CoA are:

-

Decanoyl-CoA: The starting substrate for this specific beta-oxidation cycle.

-

trans-2-Decenoyl-CoA: Formed by the first dehydrogenation step.

-

(S)-3-Hydroxydecanoyl-CoA: Generated through the hydration of trans-2-Decenoyl-CoA.

-

This compound: The central topic of this guide, produced by the oxidation of (S)-3-Hydroxydecanoyl-CoA.

-

Octanoyl-CoA and Acetyl-CoA: The final products of the cycle, with Octanoyl-CoA re-entering the beta-oxidation spiral for further breakdown.

The enzymatic reactions are catalyzed by a series of enzymes with specificity for medium-chain fatty acids.[1][2]

Diagram of the this compound Metabolic Pathway

References

An In-depth Technical Guide to the Enzymes Involved in 3-Oxodecanoyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, positioned at the intersection of fatty acid biosynthesis and degradation. Its synthesis is of significant interest to researchers studying metabolic pathways and to professionals in drug development targeting these pathways for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of this compound, with a focus on the well-characterized Type II fatty acid synthesis (FASII) system of Escherichia coli. The guide details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visualizations of the metabolic pathways.

Core Enzymes in this compound Synthesis

The primary route to this compound is through the fatty acid synthesis pathway, which utilizes Acyl Carrier Protein (ACP) as the acyl group carrier. The direct precursor is 3-oxodecanoyl-ACP, which is synthesized in a series of enzymatic reactions. The conversion of 3-oxodecanoyl-ACP to this compound is less well-defined but is thought to occur via the action of acyl-ACP thioesterases or acyltransferases. An alternative, though less common in a biosynthetic context, is the reversal of the β-oxidation pathway.

The key enzymes in the FASII pathway leading to the formation of 3-oxodecanoyl-ACP are:

-

β-Ketoacyl-ACP Synthase (KAS) : Specifically FabB (β-ketoacyl-ACP synthase I) in E. coli, which catalyzes the condensation of octanoyl-ACP with malonyl-ACP to form 3-oxodecanoyl-ACP.

-

β-Ketoacyl-ACP Reductase (FabG) : Reduces the 3-keto group of 3-oxodecanoyl-ACP to a hydroxyl group.

-

β-Hydroxyacyl-ACP Dehydratase (FabA or FabZ) : Dehydrates the β-hydroxyacyl-ACP intermediate.

-

Enoyl-ACP Reductase (FabI) : Reduces the resulting double bond to produce the saturated decanoyl-ACP, which can then be further elongated.

β-Ketoacyl-ACP Synthase I (FabB)

FabB is a crucial condensing enzyme in the elongation cycle of fatty acid synthesis. It catalyzes the Claisen condensation of an acyl-ACP with malonyl-ACP, extending the acyl chain by two carbons. The synthesis of 3-oxodecanoyl-ACP is achieved through the condensation of octanoyl-ACP and malonyl-ACP.

Reaction: Octanoyl-ACP + Malonyl-ACP → 3-Oxodecanoyl-ACP + ACP + CO₂

Conversion of 3-Oxodecanoyl-ACP to this compound

The direct enzymatic conversion of 3-oxodecanoyl-ACP to this compound is not fully elucidated. However, two primary mechanisms are proposed:

-

Acyl-ACP Thioesterase Activity : An acyl-ACP thioesterase could hydrolyze 3-oxodecanoyl-ACP to 3-oxodecanoic acid, which is then activated to its CoA thioester by an acyl-CoA synthetase. While some thioesterases have specificity for medium-chain acyl-ACPs, their activity on β-ketoacyl-ACPs is not well-characterized[1][2].

-

Acyltransferase Activity : A hypothetical acyltransferase could directly transfer the 3-oxodecanoyl moiety from ACP to Coenzyme A.

Reverse β-Oxidation Pathway

The β-oxidation pathway is the catabolic process that breaks down fatty acids. The reversal of the final step of this pathway, catalyzed by a β-ketothiolase , could theoretically synthesize this compound from octanoyl-CoA and acetyl-CoA. While thermodynamically unfavorable in the synthetic direction, this reaction can be driven forward under certain cellular conditions[3][4][5].

Reaction (Reverse): Octanoyl-CoA + Acetyl-CoA ⇌ this compound + CoA

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of 3-oxodecanoyl-ACP in E. coli.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (min⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| FabB | octanoyl-ACP | - | - | 6.5 | 37 | |

| malonyl-ACP | 11.5 | 6.6 | 6.5 | 37 | ||

| dodecanoyl-ACP | 3.2 | 3.4 | 6.5 | 37 | ||

| FabG | 3-oxoacyl-ACP (general) | - | - | 6.8 | 37 | |

| NADPH | - | - | 6.8 | 37 | ||

| FabA | β-hydroxydecanoyl-ACP | 5-10 | - | - | - | |

| FabI | enoyl-ACP (general) | - | - | 7.5 | 37 | |

| NADH | - | - | 7.5 | 37 |

Experimental Protocols

Expression and Purification of Recombinant His-tagged FabB from E. coli

This protocol describes the expression and purification of N-terminally His-tagged FabB from E. coli for subsequent enzymatic assays.

Materials:

-

E. coli BL21(DE3) cells transformed with a pET vector containing the fabB gene with an N-terminal His-tag.

-

LB broth and agar plates with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

-

Ni-NTA affinity chromatography column.

Protocol:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged FabB with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing purified FabB.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol). Store at -80°C.

β-Ketoacyl-ACP Synthase (FabB) Activity Assay

This is a coupled spectrophotometric assay that measures the disappearance of NADPH, which is consumed in the subsequent reduction step catalyzed by FabG.

Materials:

-

Purified FabB, FabG, and Acyl Carrier Protein (ACP).

-

Octanoyl-ACP and Malonyl-ACP (can be synthesized in situ).

-

Assay Buffer: 100 mM sodium phosphate pH 7.0, 1 mM β-mercaptoethanol.

-

NADPH.

-

Spectrophotometer capable of reading at 340 nm.

Protocol:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, 100 µM NADPH, 10 µM ACP, and a catalytic amount of purified FabG.

-

Add the substrates, octanoyl-ACP (e.g., 50 µM) and malonyl-ACP (e.g., 50 µM).

-

Initiate the reaction by adding a known amount of purified FabB (e.g., 100 nM).

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant.

LC-MS/MS Analysis of Acyl-CoAs

This method allows for the sensitive and specific quantification of this compound.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

C18 reverse-phase column.

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

This compound standard.

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA).

Protocol:

-

Sample Preparation: Quench enzymatic reactions with a cold organic solvent (e.g., acetonitrile) and add the internal standard. Centrifuge to pellet precipitated protein and collect the supernatant.

-

LC Separation: Inject the sample onto the C18 column. Use a gradient elution, for example, starting with 5% B and increasing to 95% B over 15 minutes, to separate the acyl-CoAs.

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Parent Ion: The [M+H]⁺ ion of this compound.

-

Fragment Ion: A characteristic fragment ion, often resulting from the loss of the phosphopantetheine-adenosine portion.

-

-

Quantification: Generate a standard curve using the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.

Signaling Pathways and Workflows

References

- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of 3-Oxodecanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the catabolism of fatty acids, specifically in the beta-oxidation of decanoic acid. Its transient nature and compartmentalized metabolism are of significant interest in understanding cellular bioenergetics and metabolic disorders. This technical guide provides an in-depth exploration of the cellular localization of this compound, detailing the metabolic pathways it participates in, the experimental methodologies used to determine its location, and a summary of the key enzymatic players.

Cellular Localization and Metabolic Fate

This compound is primarily localized within the mitochondrial matrix and peroxisomes , the two main sites of fatty acid beta-oxidation in mammalian cells.[1][2] Fatty acids must first be activated to their acyl-CoA thioesters in the cytoplasm.[3] Long-chain acyl-CoAs are then transported into the mitochondria via the carnitine shuttle, while very-long-chain fatty acids are initially broken down in peroxisomes.[1][4] As a ten-carbon 3-oxoacyl-CoA, this compound is an intermediate in the beta-oxidation spiral of decanoyl-CoA.

The beta-oxidation pathway involves a four-step enzymatic cycle that shortens the fatty acyl-CoA chain by two carbons in each round, producing acetyl-CoA, NADH, and FADH2.

Key Enzymes in this compound Metabolism and Their Localization

| Enzyme | Abbreviation | Subcellular Localization | Role in Relation to this compound |

| Medium-chain acyl-CoA dehydrogenase | MCAD | Mitochondrial Matrix | Catalyzes the first step in the beta-oxidation of medium-chain fatty acids, leading to the formation of intermediates that will be converted to this compound. |

| Enoyl-CoA hydratase | ECHS1 | Mitochondrial Matrix | Catalyzes the hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. |

| 3-hydroxyacyl-CoA dehydrogenase | HADH | Mitochondrial Matrix | Catalyzes the oxidation of L-3-hydroxydecanoyl-CoA to this compound. |

| Mitochondrial trifunctional protein | MTP | Inner Mitochondrial Membrane | A multi-enzyme complex that exhibits enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase activities for long-chain fatty acids. |

| Acyl-CoA oxidase 1 | ACOX1 | Peroxisome | Catalyzes the initial dehydrogenation step in peroxisomal beta-oxidation. |

| Multifunctional enzyme 1 | MFE-1 | Peroxisome | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities in the peroxisome. |

| 3-ketoacyl-CoA thiolase | THIOL | Mitochondrial Matrix & Peroxisome | Catalyzes the final step of beta-oxidation, cleaving this compound into octanoyl-CoA and acetyl-CoA. |

Signaling and Metabolic Pathways

The metabolism of this compound is a key part of the fatty acid beta-oxidation pathway. The following diagram illustrates the steps involved in the conversion of Decanoyl-CoA to Octanoyl-CoA, highlighting the position of this compound.

Experimental Protocols

Determining the subcellular localization and concentration of this compound requires a combination of cellular fractionation and sensitive analytical techniques.

Subcellular Fractionation

The primary method for isolating different cellular compartments is differential centrifugation.

Protocol for Isolation of Cytosolic, Mitochondrial, and Peroxisomal Fractions:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl₂, EDTA, EGTA, and protease inhibitors) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

-

Nuclear Pelletting:

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasm, mitochondria, and peroxisomes.

-

-

Mitochondrial Pelletting:

-

Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

-

Peroxisomal and Cytosolic Separation:

-

The supernatant from the mitochondrial spin contains the cytosolic and peroxisomal fractions.

-

To separate peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) is typically required due to their variable size and density.

-

Alternatively, for a cruder separation, a high-speed centrifugation (e.g., 100,000 x g) can be used to pellet microsomes and peroxisomes, leaving the cytosol in the supernatant.

-

-

Fraction Purity Assessment:

-

The purity of each fraction should be assessed by Western blotting for marker proteins specific to each compartment (e.g., VDAC for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).

-

References

Regulating the Crossroads of Fatty Acid Metabolism: A Technical Guide to 3-Oxodecanoyl-CoA Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, specifically the ten-carbon fatty acid, decanoic acid. The cellular concentration of this metabolite is tightly controlled, reflecting the delicate balance between energy demand and substrate availability. Dysregulation of this compound levels can have significant implications for cellular energy homeostasis and has been linked to metabolic disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of this compound, offering valuable insights for researchers and professionals in drug development.

Core Regulatory Pathways

The concentration of this compound is primarily determined by the activity of two key enzymes within the mitochondrial beta-oxidation spiral: 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase. The regulation of these enzymes, in turn, is governed by a multi-layered system involving substrate availability, allosteric control, and transcriptional regulation orchestrated by hormonal signaling.

The Beta-Oxidation of Decanoyl-CoA

The generation and consumption of this compound is an integral part of the beta-oxidation of decanoyl-CoA. This pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle.

Transcriptional Regulation of Key Enzymes

The expression of the genes encoding 3-hydroxyacyl-CoA dehydrogenase (HADH) and 3-ketoacyl-CoA thiolase (ACAA2) is under the control of key transcription factors that respond to the cell's metabolic state.[1][2][3][4][5] Peroxisome proliferator-activated receptor alpha (PPARα) is a primary activator of genes involved in fatty acid oxidation, while Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) upregulates genes for fatty acid synthesis. Hormones like insulin and glucagon modulate the activity of these transcription factors to maintain metabolic homeostasis.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA (C4) | Ralstonia eutropha | 48 | 149 | |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoAs (C4-C16) | Pig heart | - | Most active with medium-chain substrates | |

| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA (C4) | Sunflower cotyledons | 27 | - | |

| 3-Ketoacyl-CoA Thiolase | 3-Oxoacyl-CoAs (C6-C16) | Sunflower cotyledons | 3-7 | - | |

| Medium-Chain 3-Ketoacyl-CoA Thiolase | General | Human fibroblasts | - | 10.2 ± 2.3 (control) |

Note: Specific kinetic data for 3-hydroxyacyl-CoA dehydrogenase with (S)-3-hydroxydecanoyl-CoA and for 3-ketoacyl-CoA thiolase with this compound in mammalian cells is limited in the available literature. The data presented provides values for related substrates to give an indication of enzyme activity.

Experimental Protocols

Accurate quantification of this compound and the activity of its metabolizing enzymes is crucial for research in this area. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and analysis of acyl-CoAs from cultured cells, which can be optimized for this compound.

Detailed Steps:

-

Cell Harvesting:

-

Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells in a minimal volume of cold PBS and transfer to a microcentrifuge tube.

-

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

-

Extraction:

-

Resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).

-

It is crucial to include an appropriate internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, at this stage for accurate quantification.

-

-

Deproteinization and Clarification:

-

Thoroughly vortex or sonicate the cell suspension to ensure complete lysis and protein precipitation.

-

Centrifuge the lysate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

-

Supernatant Collection and Drying:

-

Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

-

-

Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase (e.g., 50% methanol in water).

-

Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) coupled to a tandem mass spectrometer.

-

Utilize electrospray ionization (ESI) in positive ion mode and monitor for specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of this compound by comparing the peak area ratio to a standard curve.

-

Normalize the final concentration to the initial cell number or total protein content of the sample.

-

Enzymatic Activity Assays

1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA. The activity is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

Substrate: (S)-3-Hydroxydecanoyl-CoA (or other suitable 3-hydroxyacyl-CoA substrate).

-

Cofactor: NAD⁺.

-

Enzyme: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate in a cuvette.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the initial rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

2. 3-Ketoacyl-CoA Thiolase (ACAA2) Activity Assay:

This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The reaction is monitored in the reverse direction, measuring the disappearance of NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: Octanoyl-CoA and Acetyl-CoA.

-

Cofactors: NADH and CoA-SH.

-

Coupling Enzyme: 3-Hydroxyacyl-CoA dehydrogenase.

-

Enzyme: Purified or partially purified 3-ketoacyl-CoA thiolase.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, CoA-SH, octanoyl-CoA, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the 3-ketoacyl-CoA thiolase enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH disappearance is proportional to the rate of the thiolase reaction in the condensation direction.

-

Conclusion

The cellular concentration of this compound is a critical checkpoint in medium-chain fatty acid oxidation, finely tuned by a network of regulatory mechanisms. This guide has provided a detailed overview of the synthesis and degradation of this compound, the transcriptional and hormonal regulation of the key enzymes involved, and methodologies for its quantification and the characterization of enzyme activity. A deeper understanding of these regulatory processes is essential for developing therapeutic strategies targeting metabolic diseases where fatty acid oxidation is dysregulated. Future research should focus on obtaining more precise quantitative data on the cellular levels of this compound and the kinetic parameters of its metabolizing enzymes under various physiological and pathological conditions to further elucidate its role in cellular metabolism.

References

- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxodecanoyl-CoA in Different Cell Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key metabolic intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. As a transient but crucial molecule, its cellular concentrations and flux are tightly regulated and reflect the metabolic state of the cell. This technical guide provides an in-depth overview of this compound, focusing on its metabolic roles in different cell types, methods for its analysis, and its potential involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Metabolic Role of this compound

This compound is primarily generated during the third step of the mitochondrial and peroxisomal beta-oxidation of fatty acids. This process is fundamental for energy production from lipids and is particularly active in cell types with high energy demands, such as hepatocytes, neurons, and adipocytes during lipolysis.

Mitochondrial Beta-Oxidation: In the mitochondrial matrix, long-chain fatty acids are sequentially shortened, yielding acetyl-CoA, NADH, and FADH2. This compound is formed from 3-hydroxydecanoyl-CoA by the action of 3-hydroxyacyl-CoA dehydrogenase. Subsequently, 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) catalyzes the thiolytic cleavage of this compound into octanoyl-CoA and acetyl-CoA. The acetyl-CoA then enters the citric acid cycle to generate ATP.

Peroxisomal Beta-Oxidation: Peroxisomes are also involved in the beta-oxidation of fatty acids, particularly very-long-chain fatty acids. The pathway is biochemically similar to the mitochondrial process, with this compound being a key intermediate. However, peroxisomal beta-oxidation is primarily for chain shortening, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.

This compound in Specific Cell Types:

-

Hepatocytes (Liver Cells): The liver is a central hub for fatty acid metabolism. In hepatocytes, the beta-oxidation of fatty acids, including the formation and degradation of this compound, is highly active, especially during fasting states, to provide energy and produce ketone bodies.

-

Neurons (Nerve Cells): Neurons have high energy demands to maintain ion gradients and support neurotransmission. While glucose is the primary fuel source, fatty acid oxidation can occur in neurons, particularly under certain physiological and pathological conditions. The metabolism of this compound in neurons contributes to their energy supply.

-

Adipocytes (Fat Cells): In adipocytes, fatty acids are stored as triglycerides. During periods of energy demand, these triglycerides are broken down (lipolysis), and the released fatty acids undergo beta-oxidation within the adipocytes or are released into circulation. This compound is an intermediate in this process.

Quantitative Data on this compound

The direct quantification of specific acyl-CoA species like this compound in different cell types is technically challenging due to their low abundance and transient nature. While numerous studies have profiled acyl-CoA pools in various tissues and cells, specific concentration data for this compound is not consistently reported in the literature. The tables below are structured to present such data, but currently reflect the lack of available specific values.

Table 1: Concentration of this compound in Different Cell Types

| Cell Type | Condition | Concentration (pmol/mg protein) | Reference |

| Hepatocytes | Fed | Not Reported | |

| Fasted | Not Reported | ||

| Neurons | Basal | Not Reported | |

| Stimulated | Not Reported | ||

| Adipocytes | Basal | Not Reported | |

| Lipolytic | Not Reported |

Signaling Pathways

While direct signaling roles for this compound have not been extensively characterized, it is increasingly recognized that metabolic intermediates, including fatty acyl-CoAs, can function as signaling molecules. They can influence cellular processes by allosterically regulating enzymes or by acting as precursors for the synthesis of signaling lipids. Furthermore, the flux through fatty acid oxidation pathways, where this compound is an intermediate, can impact the activity of nutrient-sensing pathways.

Potential signaling roles of fatty acyl-CoAs, including this compound, may involve:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. Changes in the intracellular levels of fatty acyl-CoAs could modulate PPAR activity.

-

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism and aging. The activity of some sirtuins is influenced by the cellular metabolic state, including the levels of fatty acid oxidation intermediates.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

1. Sample Preparation (from cultured cells):

- Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

- Immediately add ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Vortex vigorously and centrifuge at high speed to pellet proteins.

- Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

- Reconstitute the dried extract in a solvent compatible with the LC method.

2. Liquid Chromatography:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is typically used.

- Mobile Phase A: Water with an appropriate buffer (e.g., ammonium acetate or ammonium formate).

- Mobile Phase B: Acetonitrile.

- Gradient: A gradient from high aqueous to high organic mobile phase is used to elute the acyl-CoAs.

3. Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

"Cell_Culture" [label="Cell Culture\n(Hepatocytes, Neurons, Adipocytes)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Extraction" [label="Extraction with Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"];

"Protein_Precipitation" [label="Protein Precipitation", fillcolor="#FBBC05", fontcolor="#202124"];

"Drying" [label="Drying and Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"];

"LC_Separation" [label="LC Separation\n(HILIC or Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"MS_Detection" [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Quantification" [label="Data Analysis and Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Extraction";

"Extraction" -> "Protein_Precipitation";

"Protein_Precipitation" -> "Drying";

"Drying" -> "LC_Separation";

"LC_Separation" -> "MS_Detection";

"MS_Detection" -> "Quantification";

}

3-Ketoacyl-CoA Thiolase Activity Assay

The activity of 3-ketoacyl-CoA thiolase, the enzyme that degrades this compound, can be measured spectrophotometrically by monitoring the disappearance of the enolate form of the 3-ketoacyl-CoA substrate.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- Add a source of the enzyme (e.g., cell lysate or purified protein).

- Add Coenzyme A (CoA-SH) as a substrate.

2. Assay Procedure:

- Initiate the reaction by adding the substrate, this compound.

- Monitor the decrease in absorbance at approximately 303-310 nm, which corresponds to the consumption of the 3-ketoacyl-CoA.

- The rate of decrease in absorbance is proportional to the enzyme activity.

3. Calculation of Activity:

- The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 3-ketoacyl-CoA substrate at the monitored wavelength.

"3_Oxodecanoyl_CoA_Substrate" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"CoA_SH" [label="CoA-SH", fillcolor="#FBBC05", fontcolor="#202124"];

"Enzyme" [label="3-Ketoacyl-CoA\nThiolase", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Octanoyl_CoA" [label="Octanoyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Acetyl_CoA" [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Spectrophotometer" [label="Spectrophotometer\n(Monitor A303nm)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

"3_Oxodecanoyl_CoA_Substrate" -> "Enzyme";

"CoA_SH" -> "Enzyme";

"Enzyme" -> "Octanoyl_CoA";

"Enzyme" -> "Acetyl_CoA";

"3_Oxodecanoyl_CoA_Substrate" -> "Spectrophotometer" [style=dashed, color="#5F6368", label="Absorbance"];

}

Conclusion

This compound is a pivotal intermediate in fatty acid metabolism across various cell types. While its direct signaling roles are still under investigation, its position within central metabolic pathways suggests a potential for regulatory influence. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this compound and assess the activity of related enzymes, thereby enabling a deeper understanding of its role in cellular physiology and disease. Further research is warranted to elucidate the specific concentrations of this compound in different cellular contexts and to unravel its potential signaling functions, which could open new avenues for therapeutic intervention in metabolic disorders.

Unveiling 3-Oxodecanoyl-CoA: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the metabolic intermediate 3-Oxodecanoyl-CoA. While direct quantification of physiological concentrations of this compound in mammalian systems remains an area for future investigation, this document provides valuable insights into its metabolic context, methodologies for its quantification, and the signaling activities of closely related molecules.

Executive Summary

This compound is a key intermediate in fatty acid metabolism. Its direct physiological concentrations are not well-documented in publicly available literature. However, the presence and concentration of its derivative, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) in bacteria like Pseudomonas aeruginosa, provides indirect evidence for the existence of a this compound pool. This guide summarizes the available quantitative data for this related signaling molecule, details experimental protocols for the quantification of medium-chain acyl-CoAs, and illustrates the relevant metabolic and signaling pathways.

Quantitative Data on a Closely Related Signaling Molecule

| Molecule | Organism | Condition | Concentration Range |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Pseudomonas aeruginosa | Planktonic cultures | 5 - 10 µM |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Pseudomonas aeruginosa | Biofilms | Up to 600 µM |

This data for 3O-C12-HSL suggests the presence of its precursor, 3-oxododecanoyl-CoA, within the bacterium.

Experimental Protocols

The quantification of medium-chain acyl-CoAs like this compound is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for acyl-CoA analysis.

Objective: To quantify the intracellular concentration of this compound in biological samples.

Materials:

-

Biological sample (e.g., bacterial cell pellet, tissue homogenate)

-

Internal standard (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample in a cold extraction solvent containing the internal standard.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify the parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Signaling Pathways and Metabolic Context

While direct signaling roles for this compound are not extensively characterized, it serves as a crucial intermediate in fatty acid metabolism. Furthermore, its close analog, 3-oxododecanoyl-CoA, is the precursor to the well-studied bacterial quorum-sensing molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which has significant effects on host cells.

The diagram above illustrates the central role of 3-oxoacyl-CoAs, including this compound, in the fatty acid beta-oxidation spiral, leading to the production of Acetyl-CoA for the TCA cycle.

The following diagram depicts the biosynthesis of N-acyl homoserine lactones (AHLs) from fatty acid precursors in bacteria.

The quorum-sensing molecule 3O-C12-HSL, derived from 3-oxododecanoyl-CoA, can modulate host cell signaling, leading to various cellular responses, including apoptosis.

Conclusion

While direct quantitative data on the physiological concentrations of this compound remains elusive, its importance as a metabolic intermediate is clear. The methodologies for its quantification are well-established, and the profound biological activities of its derivatives, such as bacterial quorum-sensing molecules, highlight the potential significance of this and other medium-chain acyl-CoAs in cellular signaling and disease. Further research is warranted to elucidate the precise concentrations and roles of this compound in various biological systems.

The Metabolic Crossroads of 3-Oxodecanoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the catabolism of fatty acids, situated at a critical juncture in the β-oxidation spiral. As a 10-carbon, 3-ketoacyl-CoA, its metabolic fate is intricately linked to the energy homeostasis of the cell, with its processing occurring in both mitochondria and peroxisomes. Understanding the in vivo disposition of this compound is crucial for elucidating the regulation of fatty acid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its biochemical transformations, the enzymes involved, and the experimental methodologies used for its study.

Metabolic Pathways of this compound

The primary metabolic route for this compound is through the β-oxidation pathway, a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. This process is a major source of cellular energy. This compound, being a medium-chain acyl-CoA, is primarily metabolized within the mitochondria, but can also be processed in peroxisomes, especially under conditions of high fatty acid influx.

Mitochondrial β-Oxidation

In the mitochondrial matrix, this compound is the substrate for the final step of a β-oxidation cycle. The pathway is as follows:

-

Thiolytic Cleavage: The enzyme medium-chain 3-ketoacyl-CoA thiolase (MCKAT) catalyzes the cleavage of this compound by Coenzyme A (CoA-SH). This reaction yields an eight-carbon acyl-CoA (Octanoyl-CoA) and a molecule of acetyl-CoA.

-

Further Oxidation: The newly formed Octanoyl-CoA then re-enters the β-oxidation spiral for further degradation until it is completely converted to acetyl-CoA.

-

Energy Production: The acetyl-CoA generated enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP through oxidative phosphorylation.

Peroxisomal β-Oxidation

Peroxisomes also possess a β-oxidation pathway that can metabolize medium-chain acyl-CoAs like this compound. While the core reactions are similar to the mitochondrial pathway, there are key differences:

-

Enzymes: Peroxisomes have their own set of β-oxidation enzymes.

-

Energy Production: The first step, catalyzed by acyl-CoA oxidase, produces H₂O₂ instead of FADH₂ and is not directly coupled to ATP synthesis.

-

Chain Shortening: Peroxisomal β-oxidation is typically incomplete, shortening long-chain fatty acids to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation.

The metabolism of this compound in peroxisomes follows a similar thiolytic cleavage to yield Octanoyl-CoA and acetyl-CoA.

Quantitative Data

Direct in vivo quantification of this compound is challenging due to its transient nature as a metabolic intermediate. Its concentration is typically low and fluctuates with the metabolic state of the organism. However, studies analyzing acyl-CoA profiles in various tissues provide insights into the relative abundance of medium-chain species.

| Tissue | Acyl-CoA Species | Concentration Range (nmol/g tissue) | Physiological Condition | Reference |

| Rat Liver | Total Long-Chain Acyl-CoAs | 15 - 50 | Fed | [PMID: 2198422] |

| Rat Liver | Total Long-Chain Acyl-CoAs | 50 - 100 | Fasted | [PMID: 2198422] |

| Mouse Liver | C8-CoA (Octanoyl-CoA) | ~0.1 - 0.5 | Normal Diet | [PMID: 25746370] |

| Mouse Heart | C8-CoA (Octanoyl-CoA) | ~0.05 - 0.2 | Normal Diet | [PMID: 25746370] |

Enzyme Kinetics

The key enzymes responsible for the metabolism of this compound exhibit specificity for medium-chain length substrates.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue | Reference |